molecular formula C17H16N2O2 B1370997 2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid CAS No. 1097800-71-9

2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid

Cat. No.: B1370997
CAS No.: 1097800-71-9
M. Wt: 280.32 g/mol
InChI Key: VOZYCYOINUSHHF-UHFFFAOYSA-N
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Description

The compound “2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid” is a complex organic molecule. It contains a benzodiazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted with an acetic acid group and a 2-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodiazole ring, along with the attached acetic acid and 2-methylphenyl groups. The exact structure would depend on the specific locations of these groups on the benzodiazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzodiazole ring and the substituent groups. The acetic acid group could potentially undergo reactions typical of carboxylic acids, while the benzodiazole ring might participate in reactions typical of aromatic heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzodiazole ring could contribute to its aromaticity and stability, while the acetic acid group could influence its acidity and solubility .

Scientific Research Applications

Fluorescent Compound for Selective Determination of Co2+

Li Rui-j (2013) explored the synthesis and fluorescence properties of a compound structurally related to 2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid. This compound was characterized by various spectroscopic techniques and demonstrated selective fluorescent quenching effects in the presence of Co2+, suggesting its potential use as a Co2+ fluorescent chemical sensor (Li Rui-j, 2013).

Anticancer Evaluation

Ravinaik et al. (2021) designed and synthesized derivatives starting from 2-(4-methylphenyl)acetic acid. These compounds showed significant anticancer activity against various cancer cell lines, indicating the potential of structurally similar compounds for therapeutic applications (Ravinaik et al., 2021).

Antimicrobial Activity of Benzothiazine Derivatives

Kalekar et al. (2011) synthesized a compound related to this compound, demonstrating significant antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (Kalekar et al., 2011).

Corrosion Inhibition in Hydrochloric Acid

Verma et al. (2016) investigated a compound closely related to the target molecule for its properties as a corrosion inhibitor in hydrochloric acid. The study revealed that the compound acts as a cathodic type inhibitor and efficiently prevents mild steel corrosion, suggesting its application in material science and engineering (Verma et al., 2016).

Synthesis of Novel Compounds

Ghandi et al. (2010) developed a series of novel compounds utilizing 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid as a starting material. This showcases the potential of using similar compounds as precursors in the synthesis of complex molecules for various applications (Ghandi et al., 2010).

Future Directions

The future research directions for this compound would likely depend on its biological activity and potential applications. If it shows promising activity in preliminary studies, it could be further investigated for potential use in various fields, such as medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions, which can influence the compound’s biochemical properties and its role in metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes. These effects can result in changes in cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential as a tool for studying cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it may activate enzymes by inducing conformational changes that enhance their activity. These molecular interactions can result in downstream effects on cellular processes and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as liver damage or altered metabolic function. These dosage-dependent effects are important for determining the compound’s safety and efficacy in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, depending on its chemical properties and interactions with cellular components. These factors can affect the compound’s localization and accumulation, influencing its biological activity and potential therapeutic effects .

Properties

IUPAC Name

2-[2-[(2-methylphenyl)methyl]benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-6-2-3-7-13(12)10-16-18-14-8-4-5-9-15(14)19(16)11-17(20)21/h2-9H,10-11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZYCYOINUSHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=NC3=CC=CC=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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